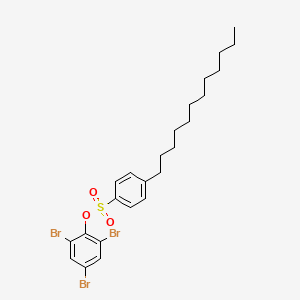![molecular formula C9H8ClNO4 B14480342 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one CAS No. 66358-54-1](/img/structure/B14480342.png)
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyl group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one typically involves multiple steps One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group This is followed by chloromethylation to add the chloromethyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, modifying biomolecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
- 1-[5-(Bromomethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one
- 1-[5-(Chloromethyl)-2-hydroxy-3-aminophenyl]ethan-1-one
Uniqueness
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one is unique due to the presence of both a nitro group and a chloromethyl group on the phenyl ring
Properties
CAS No. |
66358-54-1 |
|---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-hydroxy-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C9H8ClNO4/c1-5(12)7-2-6(4-10)3-8(9(7)13)11(14)15/h2-3,13H,4H2,1H3 |
InChI Key |
GYLKOXFYUOQVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)CCl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)

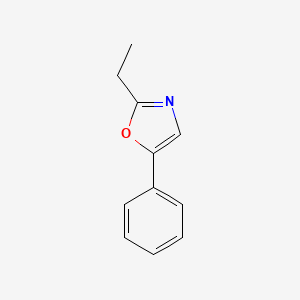
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)

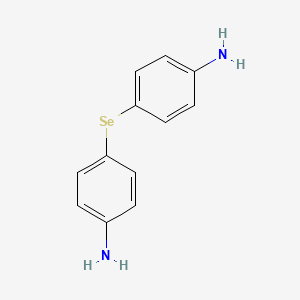
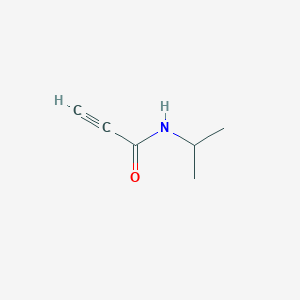
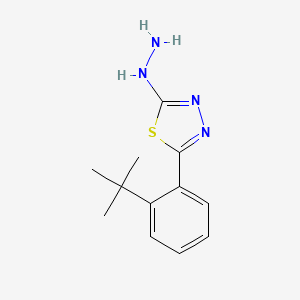
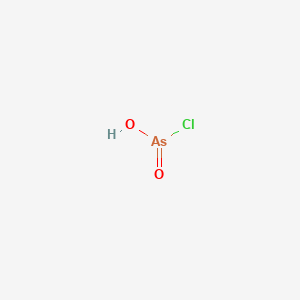
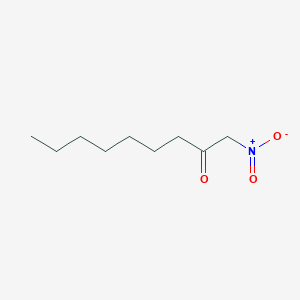
phosphane](/img/structure/B14480369.png)
